molecular formula C4H12O4P.Cl<br>C4H12ClO4P B7774410 Tetrakis(hydroxymethyl)phosphonium chloride CAS No. 359406-89-6

Tetrakis(hydroxymethyl)phosphonium chloride

Cat. No. B7774410
CAS RN: 359406-89-6
M. Wt: 190.56 g/mol
InChI Key: AKXUUJCMWZFYMV-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound with the chemical formula [P(CH2OH)4]Cl . It is a clear, slightly viscous, colorless to yellow liquid (20% H2O solution) . The cation P(CH2OH)4+ is four-coordinate, as is typical for phosphonium salts . It has applications as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems .


Synthesis Analysis

THPC can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid . The reaction is represented as: PH3 + 4 H2C=O + HCl → [P(CH2OH)4]Cl .


Molecular Structure Analysis

The molecular structure of THPC is characterized by a phosphonium cation that is four-coordinate . The chemical formula is (HOCH2)4PCl and the molar mass is 190.56 g/mol .


Chemical Reactions Analysis

THPC reacts vigorously with oxidizers and alkalis . It also reacts with cellulose . THPC can convert to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide .


Physical And Chemical Properties Analysis

THPC is a clear, slightly viscous, colorless to yellow liquid (20% H2O solution) . It is hygroscopic and water-soluble . It has a density of 1.341 g/cm3 and a melting point of 150 °C .

Mechanism of Action

Target of Action

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound . It primarily targets cellulosic fabrics and microorganisms in commercial and industrial water systems . It also targets Escherichia coli . The compound’s action on these targets results in flame-retardant finishes on cotton textiles and other cellulosic fabrics, and it acts as a microbiocide .

Mode of Action

THPC interacts with its targets through a series of chemical reactions. In the production of flame-retardant finishes, THPC is treated with urea, which condenses with the hydroxymethyl groups on THPC . This reaction rapidly forms insoluble high molecular weight polymers . As a microbiocide, THPC exhibits antibacterial activity, effectively inhibiting the growth of E. coli .

Biochemical Pathways

The biochemical pathway of THPC involves its conversion to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide . This reaction is part of the preparation of the water-soluble ligand 1,3,5-triaza-7-phosphaadamantane (PTA) . The downstream effects of this pathway include the production of flame-retardant finishes on textiles and the inhibition of bacterial growth .

Result of Action

The result of THPC’s action is the production of flame-retardant finishes on textiles . This is achieved through the formation of insoluble high molecular weight polymers . Additionally, THPC exhibits antibacterial activity, effectively inhibiting the growth of E. coli .

Action Environment

The action of THPC is influenced by environmental factors. For instance, the compound can be decomposed to PH3 and formaldehyde in the water environment . Moreover, THPC reacts vigorously with oxidizers and alkalis, and it also reacts with cellulose . These reactions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

THPC may be corrosive . When heated to decomposition, it may emit very toxic fumes of POx, hydrogen chloride, and bis(chloromethyl)ether . It is classified as a poison . Safety measures include isolation and evacuation in case of spill or leak .

Future Directions

THPC has been identified as an inexpensive, amine-reactive, aqueous cross-linker for 3D cell encapsulation in protein-based hydrogels . It has potential applications in the production of crease-resistant and flame-retardant finishes on cotton textiles and other cellulosic fabrics .

properties

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;chloride
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InChI

InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1
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InChI Key

AKXUUJCMWZFYMV-UHFFFAOYSA-M
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Canonical SMILES

C(O)[P+](CO)(CO)CO.[Cl-]
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Molecular Formula

C4H12O4P.Cl, C4H12ClO4P
Record name TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE
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Related CAS

22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate)
Record name Tetramethylolphosphonium chloride
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DSSTOX Substance ID

DTXSID5021330
Record name Tetramethylolphosphonium chloride
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Molecular Weight

190.56 g/mol
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Physical Description

Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline]
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Boiling Point

244 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified.
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Density

1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341
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Vapor Pressure

1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg]
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Product Name

Tetrakis(hydroxymethyl)phosphonium chloride

Color/Form

Crystalline

CAS RN

124-64-1
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Melting Point

154 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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